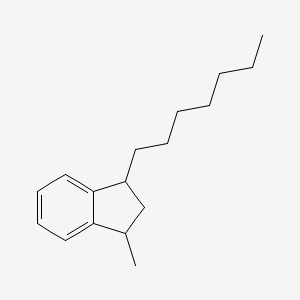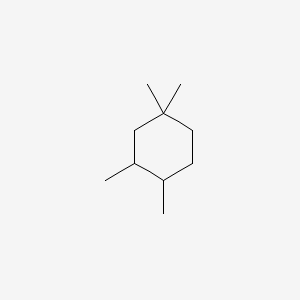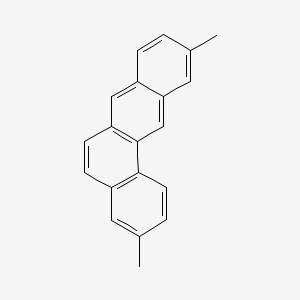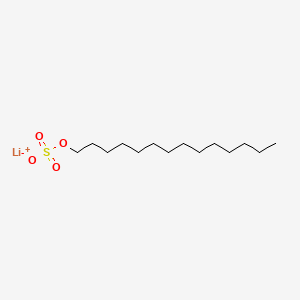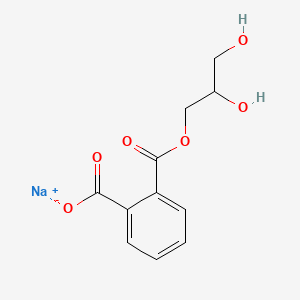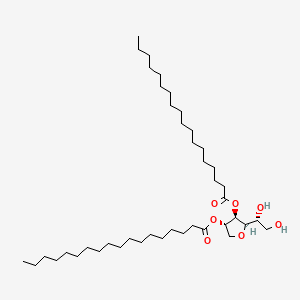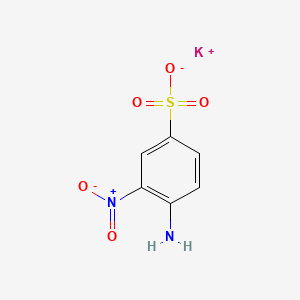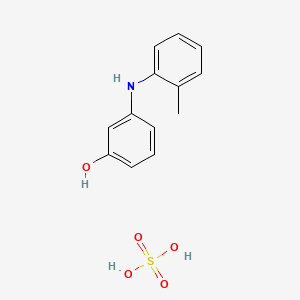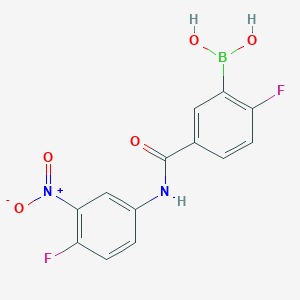
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid is an organic compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of both fluorine and boronic acid groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorophenylboronic acid with 4-fluoro-3-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst, or other reducing agents like tin(II) chloride.
Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate, with bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Formation of 2-Fluoro-5-(4-fluoro-3-aminophenylcarbamoyl)benzeneboronic acid.
Coupling: Formation of biaryl compounds through the coupling of the boronic acid group with aryl halides.
Scientific Research Applications
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a probe in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, thereby inhibiting enzyme activity. The fluorine atoms may also enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Shares the boronic acid group but lacks the additional functional groups present in 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the nitrophenylcarbamoyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of its boronic acid, fluorine, and nitrophenylcarbamoyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H9BF2N2O5 |
|---|---|
Molecular Weight |
322.03 g/mol |
IUPAC Name |
[2-fluoro-5-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BF2N2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-8-2-4-11(16)12(6-8)18(22)23/h1-6,20-21H,(H,17,19) |
InChI Key |
RKPZVFVJISKJFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



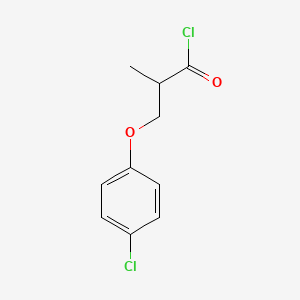
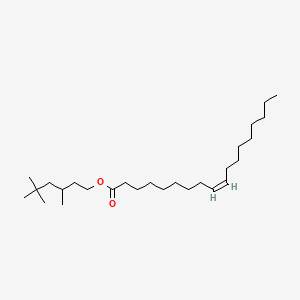

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
